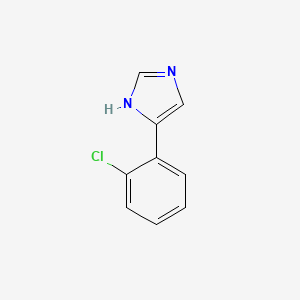

methanone CAS No. 338749-37-4](/img/structure/B2503964.png)

[2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

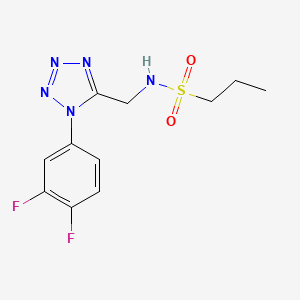

2-(4-Chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone (CPM) is an organic compound that is used in a variety of scientific research applications. CPM is a cyclic ether that has been found to possess a range of interesting properties, including its ability to act as a catalyst for synthetic reactions, its potential as an anti-cancer agent, and its ability to act as an inhibitor of enzyme activity. CPM has been studied extensively in recent years, and its various properties have been explored in detail.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activities

2-(4-Chlorophenyl)cyclopropylmethanone and related compounds have been studied for their antitubercular activities. A series of [4-(aryloxy)phenyl]cyclopropyl methanones, when synthesized and tested, exhibited significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv. Certain compounds in this series also demonstrated killing of intracellular bacilli in mouse bone marrow-derived macrophages and were active against multidrug-resistant strains of tuberculosis (Bisht et al., 2010).

Insecticide Synthesis

The compound has applications in the synthesis of insecticides. A particular derivative, (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, serves as an intermediate in the synthesis of flucycloxuron, an insecticide. This compound is synthesized through a one-pot reaction, offering a yield of 70.6%, indicating its potential in industrial-scale synthesis of insecticides (Gao, 2011).

Cancer Treatment Potential

2-(4-Chlorophenyl)cyclopropylmethanone derivatives have also been investigated for their potential in cancer treatment. Studies have indicated that certain derivatives exhibit cytotoxicity in tumor cell lines and induce cell cycle arrest, apoptosis, and disruption of microtubule polymerization, showing promise as anticancer therapeutic agents (Magalhães et al., 2013).

Anticancer and Antituberculosis Studies

Further studies have been conducted on derivatives of 2-(4-Chlorophenyl)cyclopropylmethanone for their anticancer and antituberculosis properties. Synthesized derivatives have exhibited significant in vitro activity against cancer cell lines and tuberculosis strains, adding to the compound's potential therapeutic applications (Mallikarjuna et al., 2014).

The versatility of 2-(4-Chlorophenyl)cyclopropylmethanone in scientific research is evident in its potential applications across various fields, particularly in medicinal chemistry for the treatment of tuberculosis, cancer, and as an intermediate in insecticide synthesis.

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Chlorophenyl)cyclopropylmethanone are currently unknown

Mode of Action

It is known that the compound contains a benzophenone moiety , which is a common structural feature in many bioactive compounds. Benzophenones can interact with various biological targets, leading to a wide range of biological activities.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFKXIHTNUONND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)